molecular formula C15H17BrN4S B11979934 4-((4-Bromobenzylidene)amino)-5-cyclohexyl-4H-1,2,4-triazol-3-YL hydrosulfide

4-((4-Bromobenzylidene)amino)-5-cyclohexyl-4H-1,2,4-triazol-3-YL hydrosulfide

Cat. No.: B11979934
M. Wt: 365.3 g/mol
InChI Key: QOZCMFXWKNOFGW-LICLKQGHSA-N
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Description

4-((4-Bromobenzylidene)amino)-5-cyclohexyl-4H-1,2,4-triazol-3-YL hydrosulfide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Bromobenzylidene)amino)-5-cyclohexyl-4H-1,2,4-triazol-3-YL hydrosulfide typically involves the reaction of 4-bromobenzaldehyde with appropriate amines and triazole derivatives. One common method includes the condensation of 4-bromobenzaldehyde with an amine to form a Schiff base, which is then reacted with a triazole derivative under controlled conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-((4-Bromobenzylidene)amino)-5-cyclohexyl-4H-1,2,4-triazol-3-YL hydrosulfide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-((4-Bromobenzylidene)amino)-5-cyclohexyl-4H-1,2,4-triazol-3-YL hydrosulfide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 4-((4-Bromobenzylidene)amino)-5-cyclohexyl-4H-1,2,4-triazol-3-YL hydrosulfide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((4-Bromobenzylidene)amino)-5-cyclohexyl-4H-1,2,4-triazol-3-YL hydrosulfide is unique due to the presence of the cyclohexyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and interaction with biological targets compared to similar compounds .

Properties

Molecular Formula

C15H17BrN4S

Molecular Weight

365.3 g/mol

IUPAC Name

4-[(E)-(4-bromophenyl)methylideneamino]-3-cyclohexyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H17BrN4S/c16-13-8-6-11(7-9-13)10-17-20-14(18-19-15(20)21)12-4-2-1-3-5-12/h6-10,12H,1-5H2,(H,19,21)/b17-10+

InChI Key

QOZCMFXWKNOFGW-LICLKQGHSA-N

Isomeric SMILES

C1CCC(CC1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)Br

Canonical SMILES

C1CCC(CC1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)Br

Origin of Product

United States

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